molecular formula C7H8O3S B13505822 Methyl4-hydroxy-5-methylthiophene-3-carboxylate

Methyl4-hydroxy-5-methylthiophene-3-carboxylate

Cat. No.: B13505822
M. Wt: 172.20 g/mol
InChI Key: YKQQNJOTUACILC-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C7H8O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-5-methylthiophene-3-carboxylate involves its interaction with various molecular targets. For example, thiophene derivatives can act as inhibitors of specific enzymes or receptors, leading to their biological effects . The exact pathways and targets depend on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-5-methylthiophene-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyl and carboxylate groups allows for a variety of chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C7H8O3S

Molecular Weight

172.20 g/mol

IUPAC Name

methyl 4-hydroxy-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C7H8O3S/c1-4-6(8)5(3-11-4)7(9)10-2/h3,8H,1-2H3

InChI Key

YKQQNJOTUACILC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CS1)C(=O)OC)O

Origin of Product

United States

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